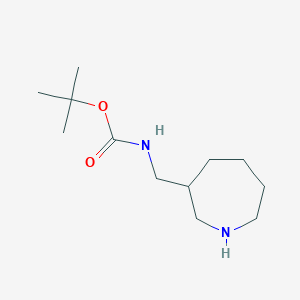

tert-butyl N-(azepan-3-ylmethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-(azepan-3-ylmethyl)carbamate” is a chemical compound with the CAS Number: 1440960-78-0 . It has a molecular weight of 228.33 and its IUPAC name is tert-butyl 3-azepanylmethylcarbamate .

Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-6-4-5-7-13-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

While specific reactions involving “this compound” are not available, tert-butyl carbamate is known to be used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 228.33 and is stored at room temperature .

Aplicaciones Científicas De Investigación

Control of Lithiation Site : Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate and related compounds can occur on nitrogen and the ring. These reactions can lead to the formation of substituted derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Lithiation–Substitution Reactions : N-tert-butoxy(N-Boc)-2-phenylazepane, a similar compound, undergoes lithiation followed by electrophilic quench, yielding disubstituted azepanes (Aeyad, Williams, Meijer, & Coldham, 2017).

One-Pot Curtius Rearrangement : A study demonstrated a mild and efficient one-pot Curtius rearrangement for preparing N-tert-butyl carbamates (Leogane & Lebel, 2009).

Chiral Azomethine Ylids Generation : Carbamate derivatives like tert-butyl carbamate were used to generate stable azomethine ylid precursors under milder conditions (Alker, Harwood, & Williams, 1997).

Preparation and Diels–Alder Reactions : Tert-butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate was used in the preparation and subsequent Diels–Alder reactions of substituted furans (Padwa, Brodney, & Lynch, 2003).

Synthesis of Carbamate Derivatives : Several carbamate derivatives, including tert-butyl derivatives, have been synthesized and analyzed for their chemical and physical properties (Das et al., 2016).

Safety and Hazards

The safety information for “tert-butyl N-(azepan-3-ylmethyl)carbamate” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

tert-butyl N-(azepan-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-6-4-5-7-13-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSIGBHYGJGZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2411040.png)

![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)

![N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2411057.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)